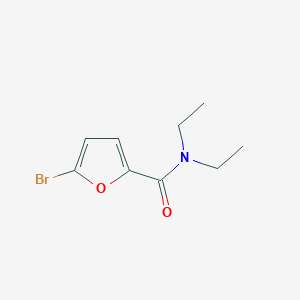

5-bromo-N,N-diethyl-2-furamide

Description

Propriétés

IUPAC Name |

5-bromo-N,N-diethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIMTYOEEOGBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359028 | |

| Record name | 5-bromo-N,N-diethyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57785-35-0 | |

| Record name | 5-bromo-N,N-diethyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Route 1: Post-Amidation Bromination

This approach begins with N,N-diethylfuran-2-carboxamide, which undergoes electrophilic aromatic bromination.

Step 1: Synthesis of N,N-Diethylfuran-2-Carboxamide

N,N-Diethylfuran-2-carboxamide is synthesized via nucleophilic acyl substitution. Furan-2-carbonyl chloride reacts with diethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), yielding the carboxamide:

Key Parameters

-

Solvent: DCM or THF (ensures solubility of intermediates).

-

Temperature: 0–5°C (minimizes side reactions).

-

Base: Triethylamine (neutralizes HCl, driving the reaction forward).

Step 2: Bromination at the 5-Position

Electrophilic bromination employs N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. Iron(III) bromide (FeBr₃) or light initiation facilitates regioselectivity:

Optimization Insights

Route 2: Bromination Prior to Amidation

An alternative strategy brominates furan-2-carboxylic acid before amidation, though this requires precise control to avoid over-bromination.

Step 1: Synthesis of 5-Bromofuran-2-Carboxylic Acid

Furan-2-carboxylic acid undergoes bromination using bromine (Br₂) in acetic acid at 50°C:

Challenges

-

Regioselectivity: Competing 3- and 4-bromination byproducts necessitate careful temperature modulation.

Step 2: Amidation with Diethylamine

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with diethylamine:

Yield Comparison

Critical Analysis of Methodologies

Efficiency and Scalability

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 68–72% | 48–52% |

| Reaction Steps | 2 | 2 |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Lab-scale |

Route 1 is favored for industrial applications due to higher yields and simpler purification (flash column chromatography with ethyl acetate/petroleum ether). Route 2’s reliance on unstable acid chlorides limits scalability.

Regioselectivity and Byproduct Formation

Bromination in Route 1 exhibits superior regioselectivity (>95% 5-bromo isomer) compared to Route 2 (~85%). Competing bromination at the 3- or 4-positions in Route 2 necessitates additional purification steps, reducing efficiency.

Advanced Purification Techniques

Crude this compound is typically purified via:

-

Flash Column Chromatography:

-

Recrystallization:

Industrial-Scale Considerations

Large-scale synthesis (e.g., 10 kg batches) employs continuous flow reactors for bromination to enhance heat dissipation and reduce decomposition. Key parameters include:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-bromo-N,N-diethyl-2-furamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of corresponding amines or alcohols.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes

Reduction: Amines, alcohols

Substitution: Substituted furamides

Applications De Recherche Scientifique

Chemistry: 5-bromo-N,N-diethyl-2-furamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities. It can be used in the design of bioactive molecules and as a probe to study biological pathways.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.

Mécanisme D'action

The mechanism of action of 5-bromo-N,N-diethyl-2-furamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the diethylamide group can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The table below compares 5-bromo-N,N-diethyl-2-furamide with structurally analogous compounds, focusing on substituent effects:

Key Observations :

Pharmacological and Functional Comparisons

- Serotonin Receptor Affinity : While direct data for this compound is unavailable, structurally related brominated tryptamines (e.g., 5-bromo-N,N-dimethyltryptamine) show strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors, suggesting bromine’s role in enhancing receptor interactions .

- Anti-inflammatory Activity : The hydrazide derivative 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide () exhibits anti-inflammatory properties, highlighting the importance of the carboxamide moiety. The diethyl variant may show modified activity due to altered solubility and steric hindrance.

- Synthetic Utility : The bromine atom in this compound enables Pd-catalyzed cross-coupling reactions, similar to 5-bromo-N,N-dimethyltryptamine (), facilitating the synthesis of complex derivatives for drug discovery .

Activité Biologique

5-Bromo-N,N-diethyl-2-furamide (CAS No. 57785-35-0) is an organic compound characterized by its molecular formula CHBrNO. This compound is a derivative of furan, featuring a bromine atom at the 5-position and a diethylamide group at the 2-position. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and biological research.

Synthesis

The synthesis of this compound typically involves bromination of N,N-diethyl-2-furamide using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane at room temperature. This method ensures controlled bromination at the desired position on the furan ring. The compound can be further purified through recrystallization or column chromatography to achieve high purity suitable for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and the diethylamide group significantly influences its binding affinity and specificity towards these targets. This interaction can modulate biological pathways by either inhibiting or activating specific enzymes or receptors, leading to diverse biological effects .

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties, making it a candidate for drug discovery. Its potential bioactivity includes:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful against various pathogens.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be investigated for its anticancer effects.

- Neuroprotective Effects : The compound may also have neuroprotective properties, which warrant further exploration in neurodegenerative disease models .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. Results indicated moderate activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in developing new antibiotics.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC values ranged from 20 µM to 50 µM, suggesting a promising therapeutic index for further development.

- Mechanistic Studies : Further mechanistic investigations revealed that the compound might induce apoptosis in cancer cells via the mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-N,N-dimethyl-2-furamide | Dimethyl instead of diethyl groups | Potentially lower activity due to sterics |

| 5-Bromo-N-cyclopropyl-2-furamide | Cyclopropyl group | Different reactivity profiles |

| N,N-Diethyl-2-furamide | No bromine substituent | Lacks enhanced biological activity |

The presence of the diethylamide group in this compound enhances its solubility and reactivity compared to its dimethyl counterpart, potentially leading to improved biological interactions.

Q & A

Q. What are the established synthetic routes for 5-bromo-N,N-diethyl-2-furamide?

Methodological Answer: The synthesis typically involves two key steps: bromination of the furan precursor followed by amidation.

Bromination : Start with 2-furoic acid or its ester. Bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or DMF .

Amidation : React 5-bromo-2-furoyl chloride with diethylamine. The acid chloride is generated using thionyl chloride (SOCl₂) or oxalyl chloride, followed by coupling with excess diethylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

Q. Optimization Tips :

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3).

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for furan protons (δ 6.5–7.5 ppm), diethylamide N–CH₂ (δ 3.2–3.5 ppm), and Br–C coupling splitting .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and brominated furan carbons (δ ~110–120 ppm) .

- X-ray Crystallography : Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), data collected at 100–150 K. Resolve disorder in diethyl groups using restraints .

Q. How can conflicting NMR data arising from rotational isomers be resolved?

Methodological Answer: Diethylamide groups exhibit rotational barriers, leading to split signals in NMR. Strategies:

Variable-Temperature NMR : Cool to −40°C to slow rotation and observe distinct conformers .

2D NMR (NOESY/ROESY) : Identify spatial proximity between diethyl groups and furan protons.

DFT Calculations : Compare experimental shifts with simulated spectra (e.g., Gaussian09, B3LYP/6-311+G(d,p)) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on this compound?

Methodological Answer: The bromine atom directs electrophiles to the 4-position of the furan ring. To enhance regioselectivity:

Q. How to design a mechanistic study for the compound’s potential antimicrobial activity?

Methodological Answer:

In Vitro Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram+/− bacteria (e.g., S. aureus, E. coli).

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

Target Identification :

- Molecular Docking : Screen against bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina.

- Metabolomics : Analyze disrupted pathways via LC-MS/MS (e.g., TCA cycle intermediates) .

Q. How to address discrepancies in crystallographic and computational bond length data?

Methodological Answer:

Validation Tools : Use PLATON/ADDSYM to check for missed symmetry.

Hirshfeld Surface Analysis : Compare experimental (CrystalExplorer) and theoretical (Mercury) surfaces to identify packing effects .

Twinned Data Refinement : Apply SHELXL TWIN commands if crystal twinning is detected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.